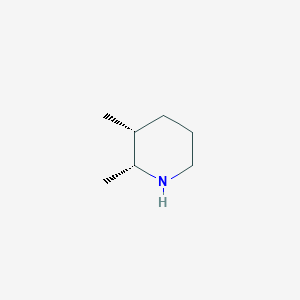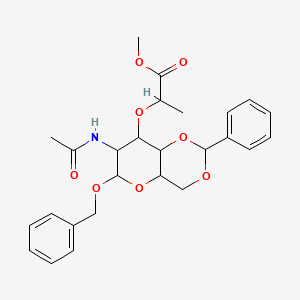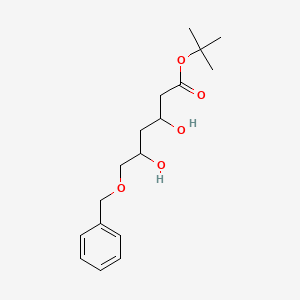
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid is an organic compound that features a carbobenzoxy (Cbz) protected amino group and a dimethoxyphenyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the acetic acid moiety: The acetic acid moiety is introduced through a series of reactions, often starting from commercially available precursors.
Introduction of the dimethoxyphenyl group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
2-(Cbz-amino)-2-phenylacetic Acid: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
2-(Cbz-amino)-2-(3,4-dimethoxyphenyl)acetic Acid: Similar structure but with different substitution pattern on the phenyl ring.
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)propanoic Acid: Contains an additional methyl group, which may influence its properties.
Uniqueness
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid is unique due to the presence of both the Cbz-protected amino group and the 2,3-dimethoxyphenyl moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C18H19NO6 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
2-(2,3-dimethoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C18H19NO6/c1-23-14-10-6-9-13(16(14)24-2)15(17(20)21)19-18(22)25-11-12-7-4-3-5-8-12/h3-10,15H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChIキー |
IIRZYRUIOTVKQL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)




![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)





